3-Bromofuran-2-carbaldehyde
Overview
Description
3-Bromofuran-2-carbaldehyde is an organic compound with the molecular formula C5H3BrO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains both a bromine atom and an aldehyde group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming more complex molecules.
Synthetic Routes and Reaction Conditions:
Photochemical Synthesis: One method involves the photochemical reaction of 3- and 5-bromofuran-2-carbaldehyde in aromatic solutions, yielding 3- and 5-aryl-2-furyl derivatives.
Ortho-Metalation: Another method involves the ortho-metalation of 3,4-dibromofuran with butyllithium, followed by selective bromination.
Industrial Production Methods:
Diels-Alder Reaction: A notable industrial method includes a sequence of Diels-Alder reaction, bromination, and reverse Diels-Alder reaction to produce 3-bromofuran.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium diisopropylamide and iodomethane are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be used to convert the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride can reduce the aldehyde group to an alcohol.
Major Products:
Substitution Products: Various 3-substituted furans.
Oxidation Products: 3-Bromofuran-2-carboxylic acid.
Reduction Products: 3-Bromofuran-2-methanol.
Mechanism of Action
Target of Action
It is known to be a versatile intermediate product for synthesizing more complex compounds, used in the syntheses of a variety of economically important drugs .
Mode of Action
It is generally used as a building block in the synthesis of more complex compounds, where it can interact with various targets depending on the specific compound being synthesized .
Pharmacokinetics
The pharmacokinetic properties of 3-Bromofuran-2-carbaldehyde are as follows :
These properties suggest that this compound has good bioavailability, can cross the blood-brain barrier, and may interact with certain cytochrome P450 enzymes .
Scientific Research Applications
3-Bromofuran-2-carbaldehyde is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology and Medicine: It is used in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anti-inflammatory compounds.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
3-Bromofuran: A simpler analog without the aldehyde group.
2-Bromofuran-3-carbaldehyde: An isomer with the bromine and aldehyde groups in different positions.
3,4-Dibromofuran: A compound with two bromine atoms on the furan ring.
Uniqueness: 3-Bromofuran-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which provides it with distinct reactivity and versatility in organic synthesis compared to its analogs .
Properties
IUPAC Name |
3-bromofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-8-5(4)3-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVZSUPQGDMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391861 | |
Record name | 3-bromofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14757-78-9 | |
Record name | 3-bromofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromofuran-2-carbaldehyde in the synthesis of fixed conformation esters like 4,5-dihydrofuro- and 4,5-dihydrothieno-[2,3-c]pyran-7-one?
A1: this compound serves as a crucial starting material in the multi-step synthesis of 4,5-dihydrofuro- and 4,5-dihydrothieno-[2,3-c]pyran-7-one. [] These "fixed conformation esters" were needed as model compounds for spectrometric studies. While the exact synthetic route isn't detailed in the provided abstract, it mentions a six-stage process starting from this compound diethyl acetal (and its corresponding thiophene analog). This suggests the aldehyde functionality likely participates in condensation or cyclization reactions, ultimately leading to the formation of the desired fused ring systems. []
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